
Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is an amino acid derivative that contains a methoxyphenyl group, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Esterification: The esterification step involves the reaction of the amino acid with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound can influence pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A similar compound with a hydroxyl group instead of an amino group.
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Contains two methoxy groups on the aromatic ring.
Uniqueness
Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to the presence of both an amino group and a methoxy group, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16ClNO3 |
|---|---|
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
Clave InChI |
NVKLERNXNLLGLM-HNCPQSOCSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@@H](CC(=O)OC)N.Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


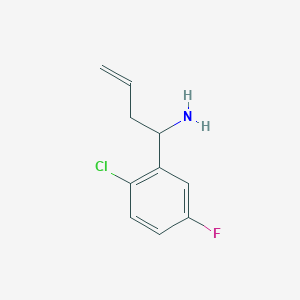
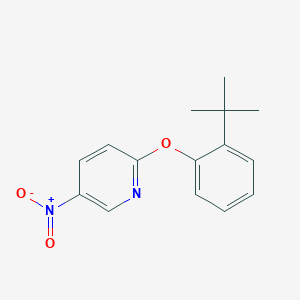
![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)
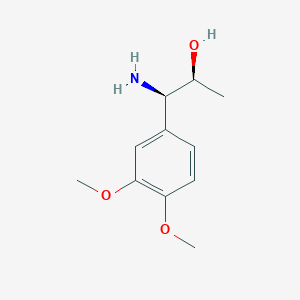



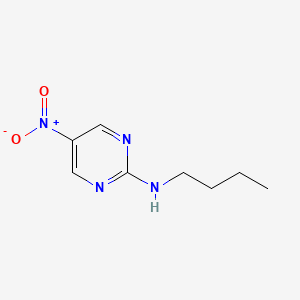
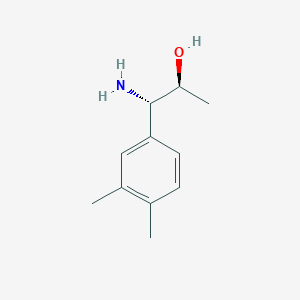
![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)
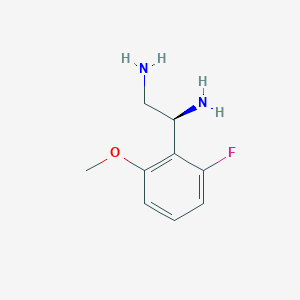
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)

![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
